molecular formula C16H25BrClNO B1374491 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-42-7

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374491
CAS No.: 1219964-42-7
M. Wt: 362.7 g/mol
InChI Key: BZMRRZIAKWGMNE-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25BrClNO. This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-isopropylphenoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-isopropylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation of Piperidine: The phenoxy intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Fluoro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Methyl-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable in specific synthetic and research applications where the bromine atom’s reactivity is advantageous.

Properties

IUPAC Name

3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRRZIAKWGMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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